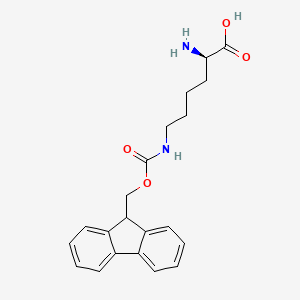

H-D-Lys(Fmoc)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQBUPMYCNRBCQ-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Complex Peptide Architectures: A Technical Guide to H-D-Lys(Fmoc)-OH

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of orthogonally protected amino acids dictates the structural complexity of the final macromolecule. H-D-Lys(Fmoc)-OH (CAS: 212140-39-1) is a specialized, non-standard building block characterized by a free α-amino group and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected ε-amino group .

Unlike the ubiquitous Fmoc-D-Lys(Boc)-OH used for linear chain elongation, this "reverse" protection scheme transforms the lysine residue into a versatile branching node. By utilizing the D-enantiomer, researchers deliberately introduce a steric bottleneck that confers profound resistance to proteolytic degradation, thereby enhancing the in vivo half-life of resulting therapeutics, vaccines, and dendrimers [1].

Physicochemical & Structural Profile

Understanding the baseline properties of H-D-Lys(Fmoc)-OH is critical for optimizing solvation and coupling kinetics during synthesis.

Table 1: Physicochemical Properties of H-D-Lys(Fmoc)-OH

| Property | Value / Description |

| IUPAC Name | (2R)-2-amino-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid |

| CAS Registry Number | 212140-39-1 |

| Molecular Formula | C₂₁H₂₄N₂O₄ |

| Molecular Weight | 368.43 g/mol [2] |

| Stereochemistry | D-isomer (R-configuration) |

| Orthogonality | Free α-amine; Base-labile ε-Fmoc protection |

| Predicted pKa | ~9.0 (α-NH₂), ~2.2 (COOH) |

| Solubility Profile | Soluble in DMF, DMSO, and NMP; Insoluble in water [2] |

Mechanistic Insights: Fmoc Deprotection Chemistry

The utility of H-D-Lys(Fmoc)-OH hinges on the selective removal of the Fmoc group from the ε-amine to initiate side-chain branching. This deprotection is driven by an E1cB (Elimination Unimolecular conjugate Base) mechanism [3].

When exposed to a mild base, the highly acidic β-proton on the fluorene ring is abstracted, generating a stabilized cyclopentadienyl-type carbanion. Subsequent β-elimination cleaves the carbon-oxygen bond, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate [4]. If DBF is not immediately scavenged, it will re-alkylate the newly freed ε-amine, severely depressing yields.

Fig 1: Base-catalyzed E1cB elimination mechanism of Fmoc deprotection and DBF scavenging.

Reagent Selection for DBF Scavenging

The choice of base dictates both the kinetics of the E1cB elimination and the efficiency of DBF scavenging.

Table 2: Comparative Efficacy of Fmoc Deprotection Reagents

| Reagent System | Basic Strength (pKa) | DBF Scavenging Efficiency | Aspartimide Risk | Application Context |

| 20% Piperidine / DMF | 11.1 | High | Moderate to High | Standard SPPS benchmark; highly efficient DBF trapping [5]. |

| 25% Dipropylamine (DPA) / DMF | 10.8 | Moderate | Low | High-temperature SPPS; dendrimer synthesis [6]. |

| 5% Piperazine + 2% DBU / DMF | 9.8 (PZ) | High | Low | Ideal for aggregation-prone or aspartimide-prone sequences [3]. |

Self-Validating Protocol: Site-Specific Branching via H-D-Lys(Fmoc)-OH

To construct a branched peptide, H-D-Lys(Fmoc)-OH is typically loaded directly onto an acid-labile resin via its carboxyl group. Because its α-amine is unprotected, the first coupling cycle can commence immediately without a preliminary deprotection step.

The following protocol integrates in-process analytical controls to ensure a self-validating workflow.

Phase 1: Resin Loading & Capping

-

Resin Swelling: Swell 2-Chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM) for 30 minutes. Causality: 2-CTC is chosen because its extreme steric bulk prevents diketopiperazine (DKP) formation during the subsequent coupling steps.

-

Nucleophilic Attachment: Dissolve H-D-Lys(Fmoc)-OH (1.2 eq relative to resin loading capacity) in DCM. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) and transfer to the resin. Agitate for 2 hours at room temperature. Causality: DIPEA neutralizes the HCl byproduct generated as the carboxylate attacks the trityl chloride, driving the reaction forward.

-

Capping: Add HPLC-grade methanol (DCM/MeOH/DIPEA 17:2:1 v/v/v) and agitate for 15 minutes. Causality: Methanol caps any unreacted trityl chloride sites, preventing the irreversible binding of subsequent amino acids.

-

Validation Check (UV Quantification): Cleave a 2 mg aliquot of resin with 20% piperidine in DMF. Measure the UV absorbance of the resulting DBF-piperidine adduct at 301 nm to calculate the exact resin loading value.

Phase 2: Main Chain Elongation

-

Direct Coupling: Dissolve the next amino acid (Fmoc-AA-OH, 3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and add to the resin. Agitate for 1 hour. Causality: The α-amine of H-D-Lys(Fmoc)-OH is already free. Oxyma/DIC is utilized to suppress racemization while avoiding the explosive risks associated with HOBt.

-

Validation Check (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow) confirms complete acylation of the α-amine.

Phase 3: Branch Initiation

-

ε-Amine Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Causality: This triggers the E1cB elimination of the Fmoc group on the ε-amine [3].

-

Validation Check (Kaiser Test): A positive result (deep blue) confirms the successful unmasking of the ε-amine.

-

Branch Elongation: Proceed with standard SPPS coupling cycles from the newly freed ε-amine to build the secondary peptide branch.

Fig 2: Self-validating workflow for branched peptide synthesis using H-D-Lys(Fmoc)-OH.

References

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Library of Medicine (PMC). Available at:[Link]

-

Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. Available at:[Link]

-

Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Oreate AI. Available at:[Link]

-

Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at:[Link]

-

N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-Lysine Properties. iChemical. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Product Category Search | iChemical.com [ichemical.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis - Oreate AI Blog [oreateai.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Engineering Protease-Resistant Bioconjugates: A Technical Guide to H-D-Lys(Fmoc)-OH in Advanced Peptide Synthesis and Drug Delivery

Executive Overview

The clinical translation of peptide therapeutics, antibody-drug conjugates (ADCs), and targeted radiopharmaceuticals is frequently bottlenecked by poor in vivo stability. Endogenous proteases rapidly degrade native peptide backbones, severely limiting circulation half-life. To circumvent this, bioconjugation chemists increasingly rely on non-natural amino acid derivatives. Among the most versatile of these building blocks is H-D-Lys(Fmoc)-OH , a bifunctional hub that introduces critical protease resistance while enabling highly controlled, orthogonal branching architectures.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for utilizing H-D-Lys(Fmoc)-OH in advanced bioconjugation workflows.

Structural Rationale & Mechanistic Causality

H-D-Lys(Fmoc)-OH (CAS: 212140-39-1, MW: 368.43) is an inverse, orthogonally protected non-natural amino acid[1]. Its utility is driven by two core structural features:

1. Stereochemical Inversion (The D-Isomer Advantage): Native L-Lysine residues are primary recognition sites for trypsin-like serine proteases, which cleave the peptide bond adjacent to the basic side chain. By substituting L-Lysine with its D-enantiomer, the side chain's spatial orientation is inverted. This creates a profound steric clash within the highly conserved S1 binding pocket of endogenous proteases, effectively preventing the catalytic triad from initiating hydrolysis[],[3].

2. Orthogonal Reactivity: Unlike standard Fmoc-protected amino acids used in solid-phase peptide synthesis (SPPS), H-D-Lys(Fmoc)-OH possesses a free α -amine and a free α -carboxyl , with the highly reactive ϵ -amine masked by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This specific configuration dictates its causality in synthesis: it acts as a primary nucleophile in solution-phase bioconjugation or as an initiating hub for submonomer branching, allowing the α -positions to be fully derivatized before the ϵ -amine is exposed for secondary payload attachment.

Figure 1: Mechanistic basis of protease resistance via D-Lysine stereochemical inversion.

Core Applications in Bioconjugation

-

Antimicrobial Peptides (AMPs) & Nanoparticle Assemblies: The incorporation of D-Lysine into AMPs significantly enhances proteolytic stability against bacterial and host proteases without compromising the peptide's ability to form membraneless condensates. Furthermore, the D-substitution alters the secondary structure just enough to drastically reduce hemolytic toxicity toward host erythrocytes[4],[5].

-

Radiopharmaceuticals & PROTACs: H-D-Lys(Fmoc)-OH serves as an ideal branching node. A targeting ligand can be coupled to the α -amine, while the ϵ -amine (post-deprotection) serves as the attachment point for a DOTA/NOTA chelator or an E3 ligase recruiting ligand.

Quantitative Data Summaries

Table 1: Proteolytic Stability and Pharmacokinetic Impact of Lysine Stereochemistry

| Parameter | Native L-Lysine | D-Lysine (H-D-Lys(Fmoc)-OH derived) | Mechanistic Causality |

| Trypsin Cleavage Half-Life | < 1 hour | > 24 hours | Steric hindrance at the S1 pocket prevents hydrolysis[]. |

| Immunogenicity | Moderate to High | Low | Non-natural stereocenters evade MHC-II presentation pathways[4]. |

| Hemolytic Activity | High (in AMPs) | Significantly Reduced | Disruption of continuous α -helical domains limits host cell lysis[5]. |

| Serum Stability | Poor | Excellent | Broad-spectrum resistance to diverse endogenous peptidases[3]. |

Table 2: Orthogonal Deprotection Matrix for H-D-Lys(Fmoc)-OH Branching

| Functional Group | State in Hub | Cleavage / Activation Reagent | Orthogonality / Causality |

| α -Amine | Free (H-) | N/A (Requires basic conditions) | Available for immediate nucleophilic attack (e.g., NHS esters). |

| α -Carboxyl | Free (-OH) | EDC/NHS, HATU, or DIC/Oxyma | Available for immediate electrophilic activation. |

| ϵ -Amine | Fmoc-Protected | 20% Piperidine in DMF | Base-labile; perfectly stable during acidic or neutral α -conjugations. |

Self-Validating Experimental Methodology

The following protocol details the solution-phase synthesis of a dual-functionalized D-Lysine hub. As an Application Scientist, I emphasize that every step must be a self-validating system to prevent the propagation of errors in complex bioconjugation workflows.

Figure 2: Stepwise orthogonal bioconjugation utilizing the H-D-Lys(Fmoc)-OH bifunctional hub.

Protocol: Synthesis of a Dual-Functionalized D-Lysine Hub (Solution-Phase)

Phase 1: α -Amine Conjugation (Payload Attachment)

-

Preparation: Dissolve 1.0 eq of H-D-Lys(Fmoc)-OH in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: Commercially supplied H-D-Lys(Fmoc)-OH often exists as a hydrochloride salt. DIPEA neutralizes the salt, ensuring the α -amine is in its free base form, which is strictly required for it to act as an effective nucleophile.

-

-

Coupling: Add 1.1 eq of your Targeting-Ligand-NHS ester dropwise. Stir at room temperature for 2 hours.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The complete disappearance of the 368.43 Da [M+H]+ peak and the appearance of the expected product mass confirms quantitative N- α acylation. Do not proceed until the starting material is consumed.

Phase 2: α -Carboxyl Activation and Peptide Attachment

-

Activation: To the reaction mixture, add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for exactly 5 minutes.

-

Causality: HATU rapidly forms an active O-Atab ester. This intermediate is highly reactive toward incoming amines but stable enough to prevent excessive epimerization at the D-chiral center.

-

-

Conjugation: Add 1.0 eq of the target peptide (bearing a free N-terminus). Stir for 4 hours.

-

Self-Validation (Ninhydrin/Kaiser Test): Spot the reaction mixture on a TLC plate and stain with ninhydrin. A negative result (absence of purple color) indicates that all free primary amines from the target peptide have been successfully acylated.

Phase 3: Orthogonal Fmoc Deprotection & ϵ -Amine Labeling

-

Deprotection: Add pure piperidine directly to the mixture to achieve a final concentration of 20% (v/v). Stir at room temperature for 20 minutes.

-

Self-Validation (UV-Vis Spectrophotometry): Measure the UV absorbance of an aliquot at 301 nm.

-

Causality: The cleavage of the Fmoc group generates dibenzofulvene, which rapidly reacts with piperidine to form an adduct that strongly absorbs at 301 nm. This provides real-time, quantitative confirmation of ϵ -amine exposure.

-

-

Precipitation: Precipitate the intermediate in cold diethyl ether (-20°C) to strip away the piperidine, DMF, and dibenzofulvene adducts. Centrifuge and dry the pellet.

-

ϵ -Labeling: Resuspend the pellet in DMF/DIPEA and add 1.2 eq of a Fluorophore-NHS ester (e.g., NBD-NHS) or Chelator-NHS. Stir for 2 hours, then purify the final branched bioconjugate via preparative RP-HPLC.

References

-

Fmoc-D-Lys-OtBu.HCl - Sigma-Aldrich. Sigma-Aldrich Product Catalog.1

-

Non-Natural Lysine Derivatives in Drug Delivery and Bioconjugation. BOC Sciences.

-

Assemblies of d-Peptides for Targeting Cell Nucleolus. Bioconjugate Chemistry (ACS Publications). 4

-

Towards Robust Delivery of Antimicrobial Peptides to Combat Bacterial Resistance. MDPI. 5

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. 3

Sources

The Chemical Rationale: Redefining the Branching Hub

Convergent Synthesis of Asymmetric Branched Peptides: A Technical Guide to H-D-Lys(Fmoc)-OH

Branched peptides possess unique dendritic architectures that impart enhanced bioavailability, multivalent target engagement, and increased resistance to enzymatic degradation compared to their linear counterparts[1]. While symmetric branching (e.g., Multiple Antigen Peptides, MAPs) is routinely achieved using the standard Fmoc-D-Lys(Fmoc)-OH building block[1], the synthesis of complex, asymmetric branched structures—where two different sequences extend from a single node—traditionally demands orthogonally protected derivatives like Fmoc-D-Lys(Dde)-OH[2].

However, linear solid-phase peptide synthesis (SPPS) using orthogonally protected lysines often suffers from severe on-resin steric hindrance and requires harsh deprotection conditions (e.g., 2% hydrazine for Dde) that can induce side reactions.

As a Senior Application Scientist, I recommend a highly efficient semi-convergent strategy utilizing H-D-Lys(Fmoc)-OH (CAS: 212140-39-1)[3]. This building block deliberately omits α -amine protection, presenting a zwitterionic core with a free α -amine, a free α -carboxyl, and an Fmoc-protected ϵ -amine.

The Causality of the Molecular Design:

-

The Free α -Amine: By leaving the α -amine unprotected, H-D-Lys(Fmoc)-OH acts as a primary nucleophile in solution. This allows researchers to pre-assemble sterically demanding functional groups—such as complex peptide fragments, fluorophores, or bulky lipids (commonly used in diacylated GLP-1 derivatives[4])—in a highly controlled solution-phase environment before introducing the branching unit to the SPPS resin.

-

The D-Configuration: Incorporating the D-enantiomer at the branch point introduces localized steric hindrance that specifically disrupts protease recognition, significantly extending the therapeutic's in vivo half-life[1].

-

The ϵ -Fmoc Group: Once the α -amine is functionalized, the intermediate cassette is coupled to the resin via its α -carboxyl group. The ϵ -amine remains protected by Fmoc, which is subsequently removed under standard, mild basic conditions (20% piperidine)[1], allowing the secondary branch to be elongated seamlessly without requiring a third orthogonal protecting group.

Comparative Analysis of Lysine Branching Strategies

To understand the strategic advantage of H-D-Lys(Fmoc)-OH, we must evaluate it against traditional branching units. The data below summarizes the synthetic efficiency and target applications for each strategy.

Table 1: Comparative Efficiency of Lysine-Based Branching Hubs

| Branching Unit | Target Architecture | Synthetic Strategy | Deprotection Condition | Coupling Efficiency (Steric Factor) |

| Fmoc-D-Lys(Fmoc)-OH | Symmetric (MAPs) | Linear SPPS | 20% Piperidine (Simultaneous) | High (Simultaneous identical growth) |

| Fmoc-D-Lys(Dde)-OH | Asymmetric | Linear SPPS | 2% Hydrazine (Orthogonal) | Moderate (Prone to on-resin crowding) |

| H-D-Lys(Fmoc)-OH | Asymmetric / Conjugated | Semi-Convergent | 20% Piperidine (Sequential) | Very High (Solution-phase pre-assembly) |

Experimental Workflows & Self-Validating Protocols

The following protocols establish a self-validating system. By performing the initial functionalization in solution, we create a critical analytical checkpoint prior to solid-phase integration, preventing the accumulation of deletion sequences on the resin.

Protocol A: Solution-Phase Pre-Assembly of the Branching Cassette

Causality: We utilize DIC/Oxyma for the solution-phase activation of the modifying acid (Fragment A). Unlike uronium salts (HATU), DIC/Oxyma minimizes epimerization and prevents unwanted side reactions when introducing the unprotected H-D-Lys(Fmoc)-OH[3].

-

Activation: Dissolve the modifying acid (e.g., Fragment A or a fatty acid, 1.0 eq) in anhydrous DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 1.0 eq) and Oxyma Pure (1.0 eq). Stir at room temperature for 10 minutes to form the active ester.

-

Nucleophilic Attack: Add H-D-Lys(Fmoc)-OH (0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the activated mixture. The free α -amine of the lysine derivative will selectively attack the active ester. Stir for 2 hours.

-

Self-Validation (LC-MS): Sample 1 µL of the reaction mixture and analyze via LC-MS. The reaction is complete when the mass corresponds exactly to [Fragment A]-D-Lys(Fmoc)-OH. This step ensures that no unreacted lysine is carried forward.

-

Purification: Precipitate the product in cold diethyl ether, centrifuge, and dry under a vacuum to isolate the pure intermediate cassette.

Protocol B: Solid-Phase Integration and Branch Elongation

Causality: For attaching the pre-assembled cassette to the resin-bound peptide (Fragment B), we switch to HATU. Because the α -amine of the cassette is now protected by Fragment A, there is no risk of intermolecular polymerization, allowing us to leverage HATU's superior coupling kinetics for the sterically hindered resin-bound primary amine.

-

Resin Coupling: Swell the resin containing the main peptide chain (Fragment B) in DMF. Add the purified [Fragment A]-D-Lys(Fmoc)-OH cassette (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq). React for 2 hours under gentle agitation.

-

Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) confirms the complete consumption of the resin-bound amines. If positive (blue beads), repeat the coupling step.

-

ϵ -Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to selectively expose the ϵ -amine of the lysine core[1].

-

Branch Elongation: Proceed with standard Fmoc SPPS cycles to synthesize Fragment C on the newly liberated ϵ -amine.

-

Final Cleavage: Cleave the final asymmetric branched peptide from the resin using a standard TFA/scavenger cocktail (e.g., TFA/TIPS/Water, 95:2.5:2.5) for 2 hours.

Workflow Visualization

The following diagram maps the logical progression of the semi-convergent synthesis, highlighting the transition from solution-phase pre-assembly to solid-phase elongation.

Workflow for convergent synthesis of asymmetric branched peptides using H-D-Lys(Fmoc)-OH.

References

- Title: Application of Fmoc-D-Lys(Fmoc)

- Title: OH and Fmoc-D-lys(Fmoc)

- Title: H-Lys(Fmoc)

- Title: 212140-39-1 | HD-Lys(Fmoc)

Sources

Methodological & Application

H-D-Lys(Fmoc)-OH for creating peptide libraries

Application Note: Utilizing H-D-Lys(Fmoc)-OH in the Design and Synthesis of Protease-Resistant, Topologically Diverse Peptide Libraries

Executive Summary & Mechanistic Rationale

As the demand for complex peptide architectures—such as antibody-drug conjugates (ADCs), PROTAC linkers, and long-acting therapeutics—accelerates, standard linear Solid-Phase Peptide Synthesis (SPPS) is often insufficient. H-D-Lys(Fmoc)-OH (CAS: 212140-39-1) is a highly specialized building block designed to bypass traditional synthesis limitations.

Unlike standard Fmoc-protected amino acids, H-D-Lys(Fmoc)-OH possesses a free α -amine and an Fmoc-protected ϵ -amine . This unique "inverse" orthogonal protection scheme allows for immediate site-specific conjugation at the α -amine without a deprotection step, followed by controlled elongation of a peptide chain from the side chain. Furthermore, the incorporation of the D-enantiomer provides profound structural advantages. Endogenous proteases, such as trypsin, require the L-configuration to properly dock the basic side chain into their S1 specificity pocket. The D-chirality induces a severe steric clash, rendering the resulting peptide library highly resistant to enzymatic degradation [1].

This building block is particularly critical in the synthesis of diacylated GLP-1 derivatives with antidiabetic activity, where the free α -amine is lipidated, and the main peptide is elongated via the ϵ -amine [2].

Quantitative Data: Protection Strategies & Pharmacokinetics

To understand the utility of H-D-Lys(Fmoc)-OH, we must compare its orthogonal capabilities and pharmacokinetic impact against standard lysine derivatives.

Table 1: Comparison of Lysine Building Blocks in Library Design

| Building Block | α -Amine Status | ϵ -Amine Status | Primary Application in Library Synthesis |

| Fmoc-L-Lys(Boc)-OH | Fmoc-protected | Boc-protected | Standard linear SPPS; side-chain remains protected during TFA-independent steps. |

| Fmoc-L-Lys(Fmoc)-OH | Fmoc-protected | Fmoc-protected | Symmetrical branching; generates Multiple Antigen Peptides (MAPs). |

| H-D-Lys(Fmoc)-OH | Free (Reactive) | Fmoc-protected | Inverse orthogonal synthesis; immediate α -amine lipidation/tagging; D-peptide libraries. |

Table 2: Pharmacokinetic Impact of D-Lysine Substitution

| Peptide Construct | Enzymatic Cleavage Site | Serum Half-life (In Vitro) | Protease Resistance Level |

| L-Lysine Scaffold | C-terminal to Lysine | < 2 hours | Low (Highly susceptible to Trypsin) |

| D-Lysine Scaffold | None (Steric Clash) | > 24 hours | High (Complete Trypsin evasion) |

Experimental Protocols: A Self-Validating System

The following protocols detail the "Inverse Orthogonal Strategy." Expertise Note: A critical challenge with H-D-Lys(Fmoc)-OH is that its free α -amine prohibits the use of standard carboxyl-activating agents (e.g., DIC/HOBt), which would cause catastrophic self-condensation (polymerization). To solve this, we utilize 2-Chlorotrityl Chloride (2-CTC) resin . The 2-CTC resin reacts directly with the carboxylate via an SN1 -like mechanism, requiring no coupling reagents and preserving the monomeric integrity of the building block.

Protocol 1: Resin Loading and α -Amine Capping

Objective: Anchor H-D-Lys(Fmoc)-OH to the solid support and orthogonally modify the α -amine (e.g., with a lipid or fluorophore).

-

Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes to expose active trityl sites.

-

Reagent-Free Loading: Dissolve 1.2 eq of H-D-Lys(Fmoc)-OH and 4.0 eq of N,N-Diisopropylethylamine (DIPEA) in DCM. Add to the resin and agitate for 2 hours.

-

Self-Validation: The solution must remain completely clear. Cloudiness indicates unwanted polymerization due to moisture or improper base equivalents.

-

-

Resin Capping: Add 1 mL of Methanol (MeOH) to the reaction vessel and agitate for 15 minutes to cap any unreacted trityl chloride sites, preventing future side reactions. Wash extensively with DCM (3x) and DMF (3x).

-

α -Amine Conjugation: The α -amine is now anchored and fully reactive. To attach a lipophilic tail (e.g., Palmitic acid for GLP-1 analogues), dissolve 3.0 eq Palmitic acid, 3.0 eq HATU, and 6.0 eq DIPEA in DMF. Add to the resin and agitate for 1 hour.

-

Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow (negative) result confirms complete capping of the α -amine. A blue result dictates a recoupling step.

Protocol 2: ϵ -Amine Deprotection and Side-Chain Elongation

Objective: Unmask the lysine side chain to serve as the new origin point for main-chain library elongation.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

-

Validation (UV Monitoring): Collect the deprotection waste and monitor the dibenzofulvene-piperidine adduct at 301 nm. A sharp UV absorbance peak confirms successful Fmoc removal from the ϵ -amine.

-

Washing: Wash the resin with DMF (6x) to remove all traces of piperidine, which would otherwise prematurely deprotect the next incoming amino acid.

-

Main-Chain Elongation: Couple the first Fmoc-protected amino acid of your library sequence to the newly freed ϵ -amine using standard DIC/Oxyma activation.

-

Validation (Kaiser Test): A negative Kaiser test confirms successful initiation of the side-chain peptide.

Mechanistic Visualizations

Inverse orthogonal synthesis workflow using H-D-Lys(Fmoc)-OH on 2-CTC resin.

Mechanism of proteolytic resistance imparted by D-Lysine incorporation.

References

-

BioCrick. "H-Lys(Fmoc)-OH | CAS:84624-28-2 | High Purity". Available at: [Link]

Application Note: Strategic Utilization of H-D-Lys(Fmoc)-OH as a Proteolytically Stable, Orthogonal Branching Node in Peptide-Drug Conjugates (PDCs)

Executive Summary

Peptide-Drug Conjugates (PDCs) have emerged as a highly targeted modality for oncology and systemic diseases, bridging the gap between small molecules and large Antibody-Drug Conjugates (ADCs). While PDCs exhibit superior tumor penetration and minimal immunogenicity compared to ADCs, their clinical translation is often hindered by poor biological stability and rapid renal clearance[1].

To overcome these pharmacokinetic limitations, the strategic incorporation of unnatural amino acids—specifically D-amino acids—has become a gold standard in PDC engineering. H-D-Lys(Fmoc)-OH (CAS: 212140-39-1) is a highly specialized, bifunctional building block. Featuring a free α -amine, a free α -carboxyl, and an Fmoc-protected ϵ -amine, it serves as an ideal central branching node. It enables the site-specific, orthogonal conjugation of cytotoxic payloads, targeting peptides, and half-life extension moieties, all while conferring profound proteolytic resistance to the final conjugate[2].

Mechanistic Insights & Causality (E-E-A-T)

Stereochemical Evasion of Proteolysis

Endogenous proteases, such as trypsin and cathepsins, are stereoselective enzymes that exclusively recognize and cleave peptide bonds adjacent to natural L-amino acids. By substituting an L-Lysine residue with its D-enantiomer, the spatial orientation of the side chain is inverted. This stereochemical mismatch completely disrupts the enzymatic recognition site, rendering the PDC "invisible" to these proteases[1]. Consequently, D-amino acid integration can extend a peptide's in vivo half-life from mere minutes to several hours, directly correlating with enhanced therapeutic efficacy[2].

Orthogonal Programmability for Site-Specific Conjugation

Lysine conjugation is one of the most mature and highly compatible drug-loading strategies in bioconjugation[]. However, traditional non-selective lysine conjugation yields highly heterogeneous mixtures. H-D-Lys(Fmoc)-OH solves this through orthogonal programmability:

-

Free α -Amine & α -Carboxyl: Ready for immediate solution-phase coupling without the need for initial deprotection steps.

-

Fmoc-Protected ϵ -Amine: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is highly stable under acidic conditions (e.g., TFA) and standard amide coupling conditions, but undergoes rapid base-catalyzed β -elimination in the presence of 20% piperidine[4]. This allows the ϵ -amine to be unmasked precisely when needed, preventing unwanted bis-conjugation and ensuring a uniform Drug-to-Peptide Ratio (DPR).

Quantitative Data Presentation

Table 1: Pharmacokinetic and Stability Comparison (L-Lys vs. D-Lys in PDCs)

| Parameter | L-Lysine Conjugates | D-Lysine Conjugates | Mechanistic Driver |

| In Vivo Half-Life | Minutes | Hours | Stereochemical evasion of endogenous proteases[1]. |

| Protease Resistance | Low (Rapidly cleaved) | High (Resistant) | Disruption of enzymatic recognition sites[2]. |

| Conjugation Efficiency | High | High | Primary amine nucleophilicity remains identical. |

| Therapeutic Efficacy | Baseline | Significantly Enhanced | Extended circulation allows greater tumor accumulation[2]. |

Table 2: Orthogonal Protecting Group Strategies for Lysine Conjugation

| Protecting Group | Cleavage Condition | Orthogonality | Ideal Use Case in Bioconjugation |

| Fmoc | 20% Piperidine in DMF | Orthogonal to Boc/tBu | Late-stage solution-phase branching or Boc-SPPS[4]. |

| Boc | TFA/DCM | Orthogonal to Fmoc | Standard Fmoc-SPPS where Lys is not a branching point. |

| Alloc | Pd(PPh3)4 / Phenylsilane | Orthogonal to Fmoc & Boc | On-resin cyclization or complex multi-branching. |

| Dde / ivDde | 2% Hydrazine in DMF | Orthogonal to Fmoc & Boc | Fmoc-SPPS requiring on-resin side-chain modification. |

Visualizations of Workflows and Mechanisms

Workflow for site-specific dual-conjugation using H-D-Lys(Fmoc)-OH as a central branching node.

Proteolytic evasion mechanism of D-Lysine versus rapid degradation of L-Lysine in PDCs.

Experimental Protocol: Solution-Phase Synthesis of a Branched PDC

This protocol outlines a self-validating, four-step solution-phase synthesis utilizing H-D-Lys(Fmoc)-OH to create a highly pure, dual-functionalized PDC.

Phase 1: α -Amine Conjugation (Payload Attachment)

Objective: Covalently link a cytotoxic payload to the highly nucleophilic free α -amine.

-

Preparation: Dissolve 1.0 eq of H-D-Lys(Fmoc)-OH and 1.1 eq of Payload-NHS ester (e.g., a pre-activated chemotherapeutic) in anhydrous DMF.

-

Reaction: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment, ensuring the α -amine remains deprotonated and nucleophilic. Stir at room temperature for 2 hours.

-

Validation: Monitor via LC-MS. The mass shift should correspond to the addition of the payload. The ϵ -amine remains protected by Fmoc, preventing bis-conjugation[].

Phase 2: α -Carboxyl Activation and Peptide Coupling

Objective: Attach the payload-linker complex to the N-terminus of a targeting peptide.

-

Activation: To the reaction mixture from Phase 1, add 1.2 eq of HATU and 2.0 eq of DIPEA. Causality Note: HATU is selected over EDC/NHS because it is highly efficient for sterically hindered D-amino acids and minimizes racemization.

-

Coupling: Add 1.0 eq of the Targeting Peptide (free N-terminus, fully deprotected side chains). Stir for 4 hours.

-

Validation: Perform analytical HPLC. A successful coupling will show a distinct peak shift indicating the formation of the Payload-[D-Lys(Fmoc)]-Peptide intermediate.

Phase 3: Orthogonal ϵ -Amine Deprotection

Objective: Remove the Fmoc group to expose the ϵ -amine for secondary conjugation.

-

Deprotection: Treat the intermediate with 20% Piperidine in DMF (v/v) for 20 minutes at room temperature. Causality Note: Piperidine acts as a base to abstract the acidic proton on the fluorene ring, initiating a β -elimination that liberates the primary amine[4].

-

Purification: Precipitate the peptide in cold diethyl ether to remove piperidine and the dibenzofulvene byproduct. Centrifuge and dry the pellet.

Phase 4: Secondary Conjugation (Half-Life Extension)

Objective: Attach a PEG moiety or fluorophore to the newly freed ϵ -amine.

-

Conjugation: Dissolve the dried pellet in DMF. Add 1.5 eq of PEG-NHS ester and 2.0 eq of DIPEA. Stir for 2 hours.

-

Final Validation: Purify the final construct via preparative RP-HPLC. Lyophilize the fractions containing the pure PDC. Confirm the final molecular weight via High-Resolution Mass Spectrometry (HRMS).

References

- Source: nih.

- Peptide-Drug Conjugates (PDCs)

- Source: bocsci.

- Source: benchchem.

Sources

Application Note: Leveraging H-D-Lys(Fmoc)-OH in the Design of Dual-Functionalized, Protease-Resistant Peptidomimetics for Protein-Protein Interaction (PPI) Studies

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Application Focus: Orthogonal functionalization, pharmacokinetic optimization, and fluorescent probe generation for PPI assays.

Executive Summary

Protein-protein interactions (PPIs) orchestrate fundamental oncogenic and disease pathways, yet their large, featureless interfaces render them notoriously difficult to drug with classical small molecules. Peptide-based inhibitors offer the necessary topographical footprint to disrupt these interactions, but they are intrinsically limited by rapid proteolytic degradation and poor membrane permeability .

H-D-Lys(Fmoc)-OH (CAS: 212140-39-1) is a highly specialized amino acid derivative designed to overcome these translational bottlenecks. Featuring a D-stereocenter, an unprotected -amine, and an Fmoc-protected -amine, this building block enables the synthesis of protease-resistant, dual-functionalized peptidomimetics. This application note details the chemical rationale and step-by-step protocols for utilizing H-D-Lys(Fmoc)-OH to synthesize lipidated and fluorescently labeled D-peptide probes for PPI screening.

Mechanistic Rationale & Chemical Causality

The Stereochemical Advantage: Evading Proteolysis

Endogenous proteases are highly stereoselective, having evolved to cleave native L-amino acid peptide bonds. The substitution of key residues—or the entire sequence—with D-amino acids creates a strict chirality mismatch within the protease active site. This stereochemical inversion effectively renders the peptide invisible to serum proteases, extending the in vivo half-life from minutes to days without compromising the spatial geometry required for target engagement .

Orthogonal Functionalization: Overcoming SPPS Limitations

A critical challenge in peptide chemistry is the synthesis of highly branched or dual-modified probes (e.g., attaching both a lipid for cell penetration and a fluorophore for assay readout).

-

The Chemical Pitfall: Attempting to directly activate an amino acid that possesses both a free -amine and a free carboxyl group leads to rapid intermolecular polymerization. Furthermore, the base-labile nature of the -Fmoc group precludes its presence during standard Fmoc-Solid Phase Peptide Synthesis (SPPS) chain elongation, as repeated 20% piperidine cycles would prematurely strip the side-chain protection.

The H-D-Lys(Fmoc)-OH Solution: To bypass these limitations, H-D-Lys(Fmoc)-OH is utilized in a strategic two-stage orthogonal protocol. First, the free -amine is functionalized in solution via active esters (e.g., NHS-esters) without requiring carboxyl activation. The resulting

-modified building block is then coupled to the N-terminus of a resin-bound PPI inhibitor. This reserves the -Fmoc group for a final, selective deprotection and labeling step on the solid support.Experimental Protocols

The following self-validating workflow describes the generation of a Palmitoylated, FITC-labeled D-peptide probe.

Protocol 1: Liquid-Phase N- Lipidation

Objective: Synthesize Palmitoyl-D-Lys(Fmoc)-OH to enhance membrane permeability and serum albumin binding.

-

Preparation: Dissolve 1.0 mmol of H-D-Lys(Fmoc)-OH and 1.2 mmol of Palmitic acid N-hydroxysuccinimide ester (Pal-NHS) in 10 mL of anhydrous DMF.

-

Catalysis: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the solution to ensure the -amine is fully deprotonated and nucleophilic.

-

Reaction: Stir the mixture at room temperature for 4 hours. Causality: Using the NHS-ester ensures selective acylation of the -amine without activating the free carboxyl group, completely preventing polymerization.

-

Isolation: Dilute the reaction with 50 mL of 0.1 M HCl to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield Palmitoyl-D-Lys(Fmoc)-OH.

Protocol 2: SPPS Integration and Orthogonal Side-Chain Labeling

Objective: Couple the lipidated building block to a resin-bound peptide, followed by selective -amine labeling for Fluorescence Polarization (FP) assays.

-

N-Terminal Coupling: Swell the resin-bound peptide (synthesized via standard Fmoc-SPPS, with the final N-terminal Fmoc removed) in DMF. Add 3.0 equivalents of the synthesized Palmitoyl-D-Lys(Fmoc)-OH, 3.0 eq of HATU, and 6.0 eq of DIPEA. Agitate for 2 hours.

-

Orthogonal Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins) to selectively remove the -Fmoc group. Causality: Because this residue is placed at the N-terminus, the Fmoc group is only exposed to piperidine exactly when side-chain labeling is desired.

-

Fluorophore Conjugation: Dissolve 3.0 eq of Fluorescein isothiocyanate (FITC) and 6.0 eq of DIPEA in DMF. Add to the resin and agitate in the dark for 12 hours to form a stable thiourea linkage.

-

Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the dual-functionalized D-peptide in cold diethyl ether, centrifuge, and lyophilize.

Data Presentation & Visualizations

The integration of D-amino acids and dual-functionalization significantly alters the pharmacokinetic and biophysical profile of the resulting PPI inhibitor, as summarized below.

Table 1: Comparative Properties of PPI Inhibitor Constructs

| Construct Type | Proteolytic Half-Life (Serum) | Target Affinity ( ) | Cell Permeability ( ) |

| L-Peptide (Unmodified) | < 30 minutes | 15 nM | Low (< 1 × 10⁻⁶ cm/s) |

| D-Peptide (Unmodified) | > 24 hours | 18 nM | Low (< 1 × 10⁻⁶ cm/s) |

| Dual-Functionalized D-Peptide (Lipidated + FITC) | > 48 hours | 22 nM | High (> 10 × 10⁻⁶ cm/s) |

Synthesis Workflow Diagram

Two-stage synthesis workflow: Liquid-phase N-alpha lipidation followed by solid-phase labeling.

Mechanism of Action Diagram

Mechanism of target engagement, protease evasion, and assay readout by the D-peptide probe.

References

1. Afonso, A.L.; Cavaleiro, C.T.; Castanho, M.A.R.B.; Neves, V.; Cavaco, M. "The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy." International Journal of Molecular Sciences, 2025, 26(7), 3117. URL:[Link]

2. Wang, X.; Ni, D.; Liu, Y.; Lu, S. "Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions." Frontiers in Chemistry, 2021, 9, 682675. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: H-D-Lys(Fmoc)-OH Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis applications. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of H-D-Lys(Fmoc)-OH and may be encountering unexpected byproducts. Our goal is to provide you with in-depth troubleshooting strategies and a comprehensive set of frequently asked questions to ensure the integrity and success of your synthesis. We will delve into the causality behind common synthetic pitfalls and offer field-proven, self-validating protocols to overcome them.

Troubleshooting Guide: Unexpected Byproducts

This section addresses specific issues that can arise during the synthesis of H-D-Lys(Fmoc)-OH, providing diagnostic approaches and corrective actions.

Question 1: My final product shows a significant peak with a mass of +222.2 Da compared to the expected product mass. What is this impurity and how can I avoid it?

Answer:

This mass difference strongly indicates the presence of Nα,Nε-bis(Fmoc)-D-lysine . This is the most common byproduct in this synthesis, arising from the Fmoc-protecting agent reacting with both the ε-amino group and the α-amino group of the D-lysine starting material.

Causality: The α-amino group of D-lysine, while generally less nucleophilic than the ε-amino group under basic conditions, can still react with the Fmoc-donating reagent (e.g., Fmoc-OSu or Fmoc-Cl), especially if the reaction conditions are not carefully controlled. Direct reaction of D-lysine with Fmoc-OSu or Fmoc-Cl is known to have poor selectivity, often leading to significant amounts of this di-substituted byproduct[1].

Diagnostic Protocol: HPLC-MS and NMR Analysis

-

HPLC-MS: Perform a reverse-phase HPLC analysis coupled with mass spectrometry. The di-Fmoc byproduct will have a significantly longer retention time than the desired mono-Fmoc product due to its increased hydrophobicity. The expected mass of Nα,Nε-bis(Fmoc)-D-lysine is approximately 590.6 g/mol , which corresponds to the mass of H-D-Lys(Fmoc)-OH (368.4 g/mol ) plus the mass of an additional Fmoc group (222.2 g/mol ).

-

¹H NMR: In the ¹H NMR spectrum of the mixture, the di-Fmoc byproduct will exhibit a more complex set of aromatic protons corresponding to the two fluorenyl groups.

Preventative Measures & Protocols:

The key to preventing the formation of Nα,Nε-bis(Fmoc)-D-lysine is to enhance the selectivity of the Fmoc protection towards the ε-amino group. This is typically achieved by transiently protecting the α-amino group.

Protocol 1: Copper(II) Complexation Method

This is a widely used and effective method for selective ε-amino group protection of lysine[2][3]. The copper ion forms a chelate with the α-amino and carboxyl groups, sterically hindering the α-amino group from reacting with the Fmoc-reagent.

-

Copper Complex Formation:

-

Dissolve D-lysine hydrochloride in water.

-

Add basic copper(II) carbonate and reflux the mixture. The solution will turn a deep blue color, indicating the formation of the copper complex.

-

Filter the hot solution and lyophilize the filtrate to obtain the copper-complexed D-lysine.

-

-

ε-Fmocylation:

-

Suspend the copper-complexed D-lysine in a suitable solvent mixture (e.g., dioxane/water or acetone/water).

-

Add a base such as sodium bicarbonate or sodium carbonate to maintain a basic pH (around 9-10).

-

Slowly add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in dioxane or acetone to the lysine solution while stirring vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

-

Decomplexation:

-

Once the reaction is complete, decompose the copper complex by adding a solution of EDTA (ethylenediaminetetraacetic acid) or by passing the solution through a Chelex resin.

-

Acidify the solution to precipitate the H-D-Lys(Fmoc)-OH product.

-

Filter, wash with cold water, and dry the product.

-

Protocol 2: Imine Intermediate Method

This method involves the transient protection of the α-amino group as a Schiff base (imine)[1].

-

Imine Formation: React D-lysine hydrochloride with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base to form an imine at the α-amino group.

-

ε-Fmocylation: React the imine intermediate with an Fmoc-protecting reagent.

-

Hydrolysis: Hydrolyze the imine under acidic conditions to regenerate the free α-amino group, yielding H-D-Lys(Fmoc)-OH.

Question 2: I observe a byproduct with a mass that is 18.01 Da less than my starting D-lysine, and it appears to have reacted with the Fmoc-reagent. What is this species?

Answer:

A mass loss of 18.01 Da from the starting material suggests an intramolecular dehydration reaction, leading to the formation of a lactam . In the case of lysine, this would be a piperidone derivative. This lactam can then react with the Fmoc-reagent, leading to an Fmoc-protected lactam byproduct.

Causality: Under certain conditions, particularly at elevated temperatures, the ε-amino group of lysine can attack the carboxyl group, leading to the formation of a cyclic amide (lactam) and the elimination of a water molecule[4].

Diagnostic Protocol: FTIR and Mass Spectrometry

-

Mass Spectrometry: The Fmoc-protected lactam will have a mass corresponding to the mass of the Fmoc group plus the mass of the lysine lactam.

-

FTIR Spectroscopy: The presence of a lactam ring can be identified by a characteristic C=O stretching frequency in the range of 1650-1680 cm⁻¹, which may be distinguishable from the amide C=O of the Fmoc group.

Preventative Measures:

-

Temperature Control: Avoid excessive heating during the reaction and workup steps. The Fmocylation reaction should ideally be carried out at or below room temperature.

-

pH Control: Maintain the pH of the reaction mixture in the recommended range for Fmoc protection (typically pH 9-10). Extreme pH values can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of selective Nε-protection of lysine?

The selective protection of the ε-amino group of lysine relies on the principle of orthogonal protection [5]. This strategy involves the use of protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. For the synthesis of H-D-Lys(Fmoc)-OH, the goal is to introduce the base-labile Fmoc group onto the ε-amino group while leaving the α-amino group free for subsequent peptide coupling. This is typically achieved by transiently protecting the α-amino group, as described in the troubleshooting guide.

Q2: Can I use H-L-Lys(Fmoc)-OH and H-D-Lys(Fmoc)-OH interchangeably in my peptide synthesis?

No, these are stereoisomers and are not interchangeable. The use of the D-enantiomer (H-D-Lys(Fmoc)-OH) is a specific strategic choice in peptide design, often to increase the peptide's resistance to enzymatic degradation by proteases, which typically recognize L-amino acids[6]. The incorporation of a D-amino acid can significantly alter the peptide's conformation and biological activity.

Q3: How can I confirm the purity of my synthesized H-D-Lys(Fmoc)-OH?

A multi-technique approach is recommended for comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing chemical purity. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any structural isomers or impurities.

-

Chiral HPLC or Polarimetry: To confirm the enantiomeric purity and ensure that no racemization has occurred during the synthesis.

Q4: What are the optimal storage conditions for H-D-Lys(Fmoc)-OH?

H-D-Lys(Fmoc)-OH should be stored in a cool, dry, and dark place, preferably at 2-8°C, to prevent degradation[7]. The Fmoc group is sensitive to basic conditions, so it should be protected from exposure to alkaline environments.

Data Summary

| Byproduct/Impurity | Molecular Weight ( g/mol ) | Mass Difference from Product (Da) | Common Cause | Recommended Analytical Technique |

| Nα,Nε-bis(Fmoc)-D-lysine | 590.6 | +222.2 | Non-selective Fmoc protection | HPLC-MS, ¹H NMR |

| Fmoc-D-lysine lactam | ~350.4 | -18.01 (relative to Fmoc-D-lysine) | Intramolecular cyclization at elevated temperatures | MS, FTIR |

| Unreacted D-lysine | 146.2 | -222.2 | Incomplete reaction | HPLC with ninhydrin staining, TLC |

| H-L-Lys(Fmoc)-OH | 368.4 | 0 (isomeric) | Use of L-lysine starting material | Chiral HPLC, Polarimetry |

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis of H-D-Lys(Fmoc)-OH via Copper Complexation

Caption: Workflow for selective Nε-Fmoc protection of D-lysine.

Diagram 2: Troubleshooting Unexpected Byproducts

Caption: Decision tree for identifying and resolving common byproducts.

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 1). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.

- Sigma-Aldrich. Selecting Orthogonal Building Blocks.

- BenchChem. (2025).

- Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.

- CymitQuimica. CAS 146982-27-6: N(alpha)-fmoc-N(epsilon)-alloc-L-lysine.

- ACS Publications. (2024, January 5).

- BenchChem. (2025).

- ACS Omega.

- Taylor & Francis Online. (2006, August 21). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides.

- Organic Letters. (2002).

- Journal of the Chemical Society of Pakistan. (1998).

- PubMed. (2012, December 21). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach.

- ResearchGate.

- Ningbo Inno Pharmchem Co., Ltd.

- Google Patents. (2023).

- ResearchGate. (2006, August 21). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides.

- PubMed. (2007, July 15). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)

- ChemicalBook. (2022, December 12). FMOC-LYS(BOC)(ME)

- PMC. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.

- PubMed. (2002, December 15). Fmoc-N(epsilon)-tetra-t-butyl-DTPA-L-lysine, building blocks for solid phase synthesis of DTPA-containing peptides.

- PMC. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks.

- Sigma-Aldrich. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7.

- BenchChem. (2025). Application of Fmoc-D-Lys(Fmoc)-OH in the Synthesis of Complex Peptides.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Florida International University. (2023, April 25).

- Peptides Intern

- Peptides Intern

- Royal Society of Chemistry. Organic & Biomolecular Chemistry.

- MedChemExpress. H-Lys(Fmoc)-OH.

- Google Patents. (2020).

- Merck Millipore.

- Sigma-Aldrich. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0.

- Semantic Scholar. (2008, December 5).

Sources

- 1. CN119118875A - Preparation method of Fmoc-L-lysine - Google Patents [patents.google.com]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

managing solubility of H-D-Lys(Fmoc)-OH containing peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most notorious challenges in peptide chemistry: managing the solubility of sequences containing H-D-Lys(Fmoc)-OH .

When you incorporate a building block with a free alpha-amine and an Fmoc-protected epsilon-amine, you introduce a massive, planar, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group into your sequence. This drives severe inter-chain hydrogen bonding and π−π stacking, leading to β -sheet formation and catastrophic aggregation[1][2].

This guide provides field-proven, causality-driven protocols to keep your peptides solvated during both Solid-Phase Peptide Synthesis (SPPS) and post-cleavage handling.

Part 1: The Mechanism of Fmoc-Induced Aggregation

To solve solubility issues, we must first understand the thermodynamic drivers. The Fmoc group is highly lipophilic. When multiple hydrophobic residues or bulky Fmoc groups are present, the peptide chains undergo a "hydrophobic collapse" to minimize exposure to polar solvents[3]. This self-association creates insoluble β -sheet networks that block incoming reagents during SPPS (causing deletion sequences) and precipitate out of solution during high-performance liquid chromatography (HPLC) purification[2][4].

Caption: Mechanism of Fmoc-induced aggregation and chemical disruption pathways.

Part 2: Troubleshooting On-Resin Aggregation (SPPS)

If your peptide aggregates on the resin, you will observe poor resin swelling, sluggish deprotection (flattened UV profiles), and positive Kaiser tests despite repeated couplings[2].

Table 1: Quantitative Solvent & Additive Strategies for SPPS

| Solvent / Additive | Mechanism of Action | Recommended Concentration | Application Phase |

| NMP (N-Methyl-2-pyrrolidone) | Stronger dipole moment than DMF; disrupts inter-chain H-bonds[5]. | 100% (Primary Solvent) | Routine SPPS |

| DMSO (Dimethyl sulfoxide) | Highly polar aprotic; strongly solvates hydrophobic domains[4]. | 10% - 20% in NMP/DMF | Difficult Couplings |

| HFIP (Hexafluoro-2-propanol) | Fluorinated solvent; exceptional hydrogen-bond donor that breaks β -sheets[6]. | 5% - 10% in DCM/DMF | Severe Aggregation |

| LiCl (Lithium Chloride) | Chaotropic salt; lithium ions coordinate with backbone carbonyls, preventing H-bonds[1]. | 0.4 M to 0.8 M in DMF | Difficult Couplings |

Protocol A: Rescuing an Aggregated SPPS Reaction

This protocol is a self-validating system: successful disruption of aggregation will immediately restore resin swelling volume and yield a negative Kaiser test after coupling.

-

Solvent Exchange: Drain the standard DMF from the reaction vessel. Wash the resin 3 times with NMP. NMP is a superior solvent for Fmoc-protected sequences[5].

-

Chaotropic Activation: Prepare your coupling reagents (e.g., HATU/DIPEA) in a solution of 0.8 M LiCl in NMP or a NMP/DMSO (80:20) mixture.

-

Thermal Disruption: Elevate the coupling temperature to 40°C. Caution: Do not exceed 40°C for extended periods, as the Fmoc group on the D-Lys side chain can undergo premature cleavage or degradation at higher temperatures[1].

-

Sonication (Optional): If the resin remains clumped, place the reaction vessel in a temperature-controlled sonicator bath for 5-10 minutes. Sonication provides the mechanical energy required to break apart macroscopic aggregates[1].

Part 3: Post-Cleavage Solubilization for Purification

If you have intentionally left the Fmoc group on the D-Lys side chain for downstream orthogonal chemistry, the cleaved peptide will be exceptionally hydrophobic. Never attempt to dissolve an Fmoc-retaining peptide in water or aqueous buffers first. Doing so will instantly form an intractable gel or precipitate[7].

Caption: Step-by-step decision tree for solubilizing Fmoc-retaining hydrophobic peptides.

Protocol B: The "Organic-First" Solubilization Method

This methodology relies on thermodynamic solubility limits. By starting with a strong organic solvent and titrating in the aqueous phase, you ensure the peptide remains kinetically trapped in a solvated state.

-

Initial Solvation: Weigh a small test aliquot (1-2 mg) of the lyophilized peptide[8]. Add 30–50 µL of 100% DMSO, DMF, or HFIP. HFIP is particularly miraculous for dissolving intractable Fmoc-peptides[6].

-

Mechanical Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath for 5 minutes.

-

Visual Validation: The solution must be completely transparent. If it appears cloudy or gel-like, the peptide is suspended, not dissolved. Add another 10 µL of the organic solvent until optical clarity is achieved.

-

Aqueous Titration: Once fully dissolved in the organic solvent, slowly add your aqueous buffer (e.g., water or PBS) dropwise while vortexing.

-

Monitoring the Limit: If the solution begins to show turbidity during the aqueous addition, you have reached the thermodynamic limit of solubility[9]. Stop adding buffer immediately.

Part 4: Frequently Asked Questions (FAQs)

Q: I dissolved my H-D-Lys(Fmoc)-OH peptide in DMSO, but I need to use it in a cell-based assay. Will the DMSO kill my cells? A: Yes, high concentrations of DMSO are cytotoxic. For cell culture, the final concentration of DMSO must be kept below 0.5% to 1% (v/v)[8][9]. If your peptide precipitates when diluted to this DMSO concentration, you must redesign the sequence (e.g., adding a hydrophilic PEG spacer) or use a delivery vehicle like liposomes. Furthermore, avoid DMSO entirely if your peptide contains free Cysteine or Methionine, as DMSO will oxidize these residues over time[8][9].

Q: Can I use basic buffers to dissolve this peptide since it has a free alpha-amine? A: You must exercise extreme caution. While adjusting the pH can ionize the free alpha-amine and improve solubility, the Fmoc group on the D-Lys side chain is base-labile . Prolonged exposure to basic conditions (pH > 8), especially in the presence of secondary amines, will cause premature cleavage of the Fmoc protecting group via an E1cB elimination mechanism[3]. Stick to neutral or slightly acidic buffers (pH 4-7) when handling Fmoc-intact peptides.

Q: My peptide completely gelled in the vial after I added water. Is the batch ruined? A: No. The gelation is simply a macroscopic network of intermolecular hydrogen bonds[7]. You can rescue the batch by lyophilizing (freeze-drying) the sample to remove the water[8]. Once it is a dry powder again, restart the solubilization process using the "Organic-First" method (Protocol B) with HFIP or DMSO.

References

-

LifeTein. Peptide Synthesis: Handling and Storage of Synthetic Peptides. Available at:[Link]

-

Hebrew University of Jerusalem. Peptide solubility guidelines. Available at:[Link]

-

ResearchGate. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. biocat.com [biocat.com]

- 9. lifetein.com [lifetein.com]

preventing aspartimide formation with H-D-Lys(Fmoc)-OH adjacent residues

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering severe mass shifts and yield losses when synthesizing sequences containing Asp-D-Lys(Fmoc) motifs.

Below, you will find a deep dive into the mechanistic causes of this side reaction, a diagnostic workflow, and field-proven, self-validating protocols to rescue your peptide synthesis.

The Core Issue: Why Asp-D-Lys(Fmoc) is Highly Susceptible

Aspartimide (Asi) formation is one of the most notorious and yield-destroying side reactions in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) (1)[1].

When an H-D-Lys(Fmoc)-OH building block is coupled to the resin and subsequently elongated with an Aspartic Acid residue, the resulting -Asp-D-Lys(Fmoc)- sequence becomes highly unstable under basic conditions. During the standard 20% piperidine Fmoc-deprotection steps, the highly basic environment (pKa ~11.1) deprotonates the backbone amide nitrogen of the D-Lys residue. This nitrogen acts as a nucleophile, attacking the β -carboxyl ester of the adjacent Asp residue to form a five-membered succinimide ring (2)[2].

The Causality of the D-Lys(Fmoc) Motif: While the Fmoc group on the ϵ -amine of D-Lys provides significant side-chain bulk, the α -amine remains relatively unhindered compared to β -branched residues like Valine or Isoleucine. Furthermore, the D-stereochemistry alters the local peptide backbone conformation, often forcing the D-Lys amide nitrogen into closer spatial proximity to the Asp β -carboxyl group. Once the aspartimide ring forms, it is rapidly opened by water or piperidine, resulting in a mixture of α -/ β -aspartyl peptides and piperidide adducts (+67 Da mass shift) (3)[3].

Logical relationship of base-catalyzed aspartimide formation and byproduct generation.

Diagnostic & Decision Workflow

Do not immediately resort to expensive specialty building blocks if a simple solvent modification can rescue your synthesis. Follow this tiered troubleshooting workflow to systematically eliminate aspartimide formation.

Step-by-step experimental workflow for troubleshooting and preventing aspartimide formation.

Proven Mitigation Strategies & Protocols

Tier 1: Thermodynamic Buffering (Oxyma Pure Addition)

Causality: By adding a weak acid like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) to the piperidine solution, you create a buffered microenvironment. This lowers the effective pH just enough to keep the D-Lys backbone amide protonated, without stopping the E1cB mechanism required to strip the Fmoc group (4)[4].

Protocol 1: Oxyma-Buffered Deprotection

-

Preparation: Dissolve Oxyma Pure in Dimethylformamide (DMF) to a concentration of 0.1 M. Add Piperidine to achieve a 20% (v/v) final concentration.

-

Application: Deliver the cocktail to the peptidyl-resin and react for 2 × 5 minutes at room temperature (Strictly avoid heating >25°C).

-

Validation Wash: Wash the resin thoroughly with DMF (5 × 1 min). Critical Step: Oxyma has high UV absorbance; inadequate washing will cause false positives in UV-monitored automated synthesizers.

Tier 2: Kinetic Control via Base Substitution

Causality: If thermodynamic buffering fails, you must alter the kinetics of the base. Piperazine is a milder, sterically distinct secondary amine compared to piperidine. When combined with a trace amount of Formic Acid (FA) and DBU, it efficiently removes Fmoc while suppressing nucleophilic attack by the backbone amide (5)[5].

Protocol 2: Piperazine/FA Deprotection

-

Preparation: Prepare a solution of 5% Piperazine + 1% DBU + 1% Formic Acid in DMF (or NMP if solubility is an issue).

-

Application: Treat the resin for 10 minutes at room temperature.

-

Validation: Cleave a micro-aliquot of resin and analyze via LC-MS. You should see the elimination of the +67 Da piperidide peak.

Tier 3: Steric Shielding of the β -Carboxyl

Causality: When the D-Lys stereochemistry forces an unavoidable cyclization trajectory, chemical cocktail modifications are insufficient. You must physically block the nucleophile. Replacing the standard OtBu protecting group with an OMpe (O-3-methylpent-3-yl) ester introduces massive steric bulk directly adjacent to the electrophilic carbonyl, completely shielding it from the D-Lys amide nitrogen ().

Protocol 3: Coupling Fmoc-Asp(OMpe)-OH

-

Substitution: Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH in your sequence file.

-

Coupling: Couple using standard DIC/Oxyma or HATU/DIPEA chemistry for 45 minutes. The OMpe group is distant enough from the α -carboxyl that it does not significantly hinder the coupling kinetics.

-

Deprotection: Proceed with standard 20% piperidine deprotection for the remainder of the synthesis. The OMpe group will remain stable until final global cleavage with TFA.

Quantitative Data: Strategy Comparison

| Strategy | Mechanism of Action | Pros | Cons | Est. Aspartimide % |

| 20% Piperidine (Control) | Standard Fmoc removal | Fast, standard protocol | High cyclization rate | ~25 - 40% |

| 20% Piperidine + 0.1M Oxyma | Thermodynamic buffering | Cheap, easy to implement | Oxyma UV absorbance | ~5 - 10% |

| 5% Piperazine + 1% Formic Acid | Mild base, kinetic control | Excellent suppression | Slower Fmoc removal | < 5% |

| Fmoc-Asp(OMpe)-OH | Steric shielding of β -carboxyl | Highly effective, mass-neutral | Higher reagent cost | < 1% |

Frequently Asked Questions (FAQs)

Q: Can I use backbone protection (e.g., Dmb or Hmb) on the D-Lys residue? A: While protecting the α -nitrogen of D-Lys with a 2,4-dimethoxybenzyl (Dmb) group completely prevents it from acting as a nucleophile, coupling the subsequent Asp residue onto a Dmb-protected amine is notoriously difficult due to extreme steric hindrance. This strategy typically requires pre-formed dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH), which are not commercially available for the Asp-D-Lys motif.

Q: Why am I seeing a +67 Da mass shift instead of the expected -18 Da for an imide? A: The -18 Da shift represents the closed succinimide ring. However, piperidine is a strong nucleophile. It attacks the closed ring, opening it to form a piperidide adduct, which adds the mass of piperidine (85 Da) minus water (18 Da), resulting in a net +67 Da shift on your LC-MS trace.

Q: Does temperature play a role in this side reaction? A: Absolutely. Microwave-assisted SPPS or heating the reactor (>50°C) exponentially increases the thermodynamic drive for aspartimide formation. Always drop to room temperature for the deprotection of the Asp residue and all subsequent residues in the sequence.

References

- BenchChem.

- NIH PMC. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis".

- CEM Corporation. "User Guide - CDN (CarboMAX/Oxyma)".

- RSC Advances.

- Sigma Aldrich. "Fmoc-Asp(OMpe)-OH Novabiochem".

- ACS Organic Letters.

Sources

Validation & Comparative

comparing H-D-Lys(Fmoc)-OH with other lysine derivatives

A Comprehensive Comparison Guide: H-D-Lys(Fmoc)-OH vs. Alternative Lysine Derivatives in Advanced Peptide Synthesis

The development of complex peptide therapeutics—such as antibody-drug conjugates (ADCs), PROTACs, and long-acting PEGylated peptides—relies heavily on specialized amino acid building blocks. Lysine, with its highly reactive epsilon-amino ( ϵ -NH₂) side chain, is the primary locus for branching, conjugation, and cross-linking.

This guide objectively compares H-D-Lys(Fmoc)-OH against other standard lysine derivatives, analyzing its unique structural logic, performance metrics, and experimental applications.

Mechanistic Foundations: The D-Lysine Advantage

The first critical attribute of H-D-Lys(Fmoc)-OH is its D-stereochemistry . Natural peptides are composed exclusively of L-amino acids, making them highly susceptible to rapid in vivo degradation by endogenous proteases.

The Causality of Protease Evasion: Trypsin and trypsin-like serine proteases specifically cleave the peptide bond at the C-terminal side of basic amino acids (Lysine and Arginine). This catalytic event requires the substrate to fit precisely into the protease's S1 specificity pocket, aligning the scissile amide bond with the enzyme's catalytic triad (Ser195, His57, Asp102). Substituting L-Lysine with D-Lysine inverts the stereocenter at the alpha-carbon. This inversion causes a severe steric clash within the S1 pocket and projects the carbonyl carbon away from the nucleophilic attack of Ser195, effectively aborting the transition state[1]. Consequently, D-amino acid substitutions can extend a peptide's proteolytic half-life from minutes to days[2].

Fig 1: Stereochemical basis of proteolytic resistance in D-Lysine vs. L-Lysine peptides.

Structural Logic: Inverse Orthogonal Protection

The second defining attribute of H-D-Lys(Fmoc)-OH is its protection scheme . In standard Solid-Phase Peptide Synthesis (SPPS), the alpha-amine ( α -NH₂) is protected (usually by Fmoc), and the side chain is protected by a highly orthogonal group (like Boc or Alloc)[3].

H-D-Lys(Fmoc)-OH offers an inverse configuration:

-

Free α -Amine (H-): Ready for immediate nucleophilic attack without prior deprotection.

-

Protected ϵ -Amine (Fmoc): Base-labile protection of the side chain.

Why is this useful? This configuration is specifically engineered for pre-SPPS liquid-phase modifications or N-terminal capping. If a researcher wants to attach a lipid (e.g., palmitic acid) directly to the N-terminus of a peptide while reserving the lysine side chain for later PEGylation, H-D-Lys(Fmoc)-OH is the ideal precursor. The free α -amine is acylated first. Then, the Fmoc group on the side chain is removed via piperidine, exposing the ϵ -amine for the PEG payload[4].

Table 1: Orthogonal Deprotection Matrix & Use Cases

| Derivative | α -Amine Protection | ϵ -Amine Protection | α -Deprotection | ϵ -Deprotection | Primary Application |

| H-D-Lys(Fmoc)-OH | None (Free) | Fmoc | N/A | 20% Piperidine | N-terminal capping, liquid-phase pre-modification |

| Fmoc-D-Lys(Boc)-OH | Fmoc | Boc | 20% Piperidine | 95% TFA | Standard Fmoc-SPPS chain elongation |

| Fmoc-D-Lys(Alloc)-OH | Fmoc | Alloc | 20% Piperidine | Pd(PPh₃)₄ / Scavenger | On-resin orthogonal side-chain branching[5] |

| Boc-D-Lys(Fmoc)-OH | Boc | Fmoc | 95% TFA | 20% Piperidine | Boc-SPPS chain elongation[3] |

Table 2: Quantitative Proteolytic Stability (L- vs. D-Lysine)

Data synthesized from comparative in vitro degradation assays[1],[2].

| Peptide Variant | Stereochemistry | Trypsin Half-Life (in vitro) | Human Serum Stability (24h) |

|---|---|---|---|

| Native Peptide | All-L (L-Lys) | < 1 hour | < 15% intact |

| Modified Peptide | D-Lys Substituted | > 24 hours | > 85% intact |

Self-Validating Experimental Protocol: Synthesis of an N-Terminal Lipidated, Side-Chain PEGylated D-Peptide

To demonstrate the unique utility of H-D-Lys(Fmoc)-OH, the following protocol details the synthesis of a dual-modified N-terminal capping block (Palmitoyl-D-Lys(PEG4)-OH) using a hybrid liquid/solid-phase approach.

Objective: Acylate the free α -amine with a lipid, then orthogonally deprotect the side chain to attach a PEG linker.

Step 1: Liquid-Phase Alpha-Amine Lipidation

-

Dissolve 1.0 eq of H-D-Lys(Fmoc)-OH in a 1:1 mixture of DMF and 0.1 M NaHCO₃ (aq). Causality: The mildly basic aqueous-organic buffer ensures the free α -amine is deprotonated and nucleophilic, while preventing premature cleavage of the base-labile Fmoc group (which requires stronger secondary amines like piperidine).

-

Add 1.1 eq of Palmitic Acid NHS-ester dropwise. Stir at room temperature for 2 hours.

-

Validation: Monitor via LC-MS. The disappearance of the H-D-Lys(Fmoc)-OH mass peak ( m/z 369.4) and the appearance of the Palmitoyl-D-Lys(Fmoc)-OH peak confirms complete α -acylation.

Step 2: Resin Loading & Side-Chain Deprotection

-

Load the resulting Palmitoyl-D-Lys(Fmoc)-OH onto a 2-Chlorotrityl chloride (2-CTC) resin using DIPEA in DCM.

-

Treat the resin with 20% Piperidine in DMF (2 x 10 mins) to remove the ϵ -Fmoc group.

-

Validation: Perform a Kaiser Test. Causality: A positive result (deep blue color) validates that the Fmoc group has been successfully removed, yielding a free primary ϵ -amine ready for conjugation.

Step 3: Epsilon-Amine PEGylation

-

React the free ϵ -amine on-resin with 3.0 eq of Fmoc-NH-PEG4-COOH, utilizing DIC/Oxyma Pure as coupling reagents for 2 hours.

-

Validation: Perform a second Kaiser Test. A negative result (yellow) confirms complete acylation of the side chain.

-

Cleave the final construct from the resin using 1% TFA in DCM (mild acid preserves the PEG chain and lipid moiety).

Fig 2: Workflow utilizing H-D-Lys(Fmoc)-OH for orthogonal alpha/epsilon functionalization.

Conclusion

While standard derivatives like Fmoc-D-Lys(Boc)-OH remain the workhorses of routine peptide elongation, H-D-Lys(Fmoc)-OH serves a highly specialized, critical role. By combining the proteolytic immunity of D-stereochemistry with an "inverse" orthogonal protection scheme, it empowers researchers to execute complex N-terminal modifications and side-chain conjugations that would otherwise require convoluted protection/deprotection workarounds.

Sources

- 1. pnas.org [pnas.org]

- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 5. Fmoc-Lys(Alloc)-OH Novabiochem 146982-27-6 [sigmaaldrich.com]

Chiral HPLC Comparison Guide: Determining Enantiomeric Purity of H-D-Lys(Fmoc)-OH

Executive Summary

In the development of therapeutic peptides, the incorporation of D-amino acids—such as D-Lysine—is a primary strategy to confer resistance against proteolytic degradation. However, trace contamination by the L-enantiomer in the starting building block translates directly into inseparable diastereomeric peptide impurities during Solid-Phase Peptide Synthesis (SPPS) [1]. Because these diastereomers often exhibit identical masses and nearly identical hydrophobicity, they cannot be easily purged during final reversed-phase purification. Consequently, determining the enantiomeric excess (ee) of the building block H-D-Lys(Fmoc)-OH prior to synthesis is a critical quality control mandate.

As a Senior Application Scientist, I have structured this guide to objectively compare the leading chiral High-Performance Liquid Chromatography (HPLC) technologies for this specific analyte, detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol.

Mechanistic Profiling of the Analyte

To design an effective chiral separation, we must first deconstruct the chemical nature of H-D-Lys(Fmoc)-OH. Unlike standard N

α -Fmoc protected amino acids, this specific derivative presents a unique chromatographic profile:-